8-Amino-2H-benzo[b][1,4]thiazin-3(4H)-one
Description
Significance of Benzothiazine Heterocycles in Medicinal Chemistry and Chemical Biology
Benzothiazine heterocycles, which feature a benzene (B151609) ring fused to a thiazine (B8601807) ring, are a cornerstone in the field of medicinal chemistry. researchgate.netsigmaaldrich.com The presence of both nitrogen and sulfur atoms within the heterocyclic ring imparts a unique three-dimensional structure and electronic properties, making them versatile scaffolds for drug design. researchgate.netmdpi.com These compounds are known to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.
The structural characteristics of benzothiazines are often compared to phenothiazines, another class of biologically active compounds, due to the presence of a fold along the nitrogen-sulfur axis. This structural feature is crucial for their interaction with various receptors and enzymes. mdpi.com The diverse biological activities exhibited by benzothiazine derivatives underscore their importance in the development of new therapeutic agents.
The wide-ranging pharmacological properties reported for 1,4-benzothiazine derivatives include:
Antimicrobial and Antifungal Activity: Various substituted 1,4-benzothiazines have demonstrated efficacy against a range of bacteria and fungi. mdpi.comresearchgate.net
Antihypertensive and Cardiovascular Effects: Certain derivatives act as calcium channel blockers and calmodulin antagonists, leading to antihypertensive effects. researchgate.net
Anti-inflammatory and Analgesic Properties: The benzothiazine core is found in compounds with anti-inflammatory and pain-relieving potential. beilstein-journals.org
Anticancer and Antitumor Activity: The ability of these scaffolds to be functionalized allows for the design of derivatives with cytotoxic effects against cancer cell lines. beilstein-journals.org
Central Nervous System (CNS) Activity: Some benzothiazine analogues have shown potential as CNS stimulating agents. mdpi.com
Antioxidant Properties: The scaffold can be modified to include moieties that confer antioxidant capabilities. mdpi.com
Enzyme Inhibition: Recently, derivatives of 2H-benzo[b] cymitquimica.comnih.govthiazin-3(4H)-one have been investigated as inhibitors of enzymes like acetylcholinesterase, which is relevant in the context of Alzheimer's disease. mdpi.comnih.gov
The adaptability of the benzothiazine scaffold allows for extensive chemical modifications, enabling chemists to fine-tune the pharmacological profile of the resulting molecules. This has made benzothiazines a privileged structure in medicinal chemistry, with ongoing research aimed at discovering new and more potent therapeutic agents. cymitquimica.combeilstein-journals.org
Historical Development of Research Pertaining to 2H-Benzo[b]cymitquimica.comnih.govthiazin-3(4H)-one Analogues
The exploration of benzothiazine chemistry has a rich history, with the first synthesis of a related compound, a 1,2-benzothiazine derivative, dating back to 1923 by Braun. nih.gov Research into different isomers, such as 2,1-benzothiazines, began to gain momentum in the 1960s. chemicalbook.com
The synthesis of the 2H-benzo[b] cymitquimica.comnih.govthiazin-3(4H)-one core and its analogues has been a subject of continuous development. A common and long-standing method for the synthesis of the 1,4-benzothiazine ring system involves the condensation of 2-aminothiophenol (B119425) with a suitable three-carbon synthon. beilstein-journals.org Specifically for 2H-benzo[b] cymitquimica.comnih.govthiazin-3(4H)-one derivatives, a well-established route is the reaction of 2-aminothiophenols with α-haloacetyl halides or related compounds. beilstein-journals.orgnih.gov
Over the decades, synthetic methodologies have evolved to become more efficient and versatile. Key developments in the synthesis of 2H-benzo[b] cymitquimica.comnih.govthiazin-3(4H)-one analogues include:
Classical Condensation Reactions: The reaction between 2-aminothiophenol and chloroacetyl chloride has been a fundamental approach. beilstein-journals.org
Cyclization of 2-Mercaptobenzamides: More recent methods have explored the cyclization of 2-mercaptobenzamide derivatives. nih.gov
Advanced Catalytic Systems: The use of various catalysts, including metal-based and nanocatalysts, has been employed to improve reaction yields and conditions. sigmaaldrich.com
Green Chemistry Approaches: In recent years, there has been a shift towards more environmentally friendly synthetic methods, such as microwave-assisted synthesis and the use of greener solvents. beilstein-journals.org
A 2022 study detailed the synthesis of novel 2H-benzo[b] cymitquimica.comnih.govthiazin-3(4H)-one derivatives by first creating a 6-(2-chloroacetyl)-2H-benzo[b] cymitquimica.comnih.govthiazin-3(4H)-one intermediate, which was then reacted with various thiadiazole derivatives. mdpi.com This highlights the ongoing efforts to create more complex and potentially more active molecules based on this scaffold.
The historical progression of research on 2H-benzo[b] cymitquimica.comnih.govthiazin-3(4H)-one analogues demonstrates a continuous effort to refine synthetic routes and expand the chemical space around this important heterocyclic system.
Current Research Trajectories and Academic Focus on 8-Amino-2H-benzo[b]cymitquimica.comnih.govthiazin-3(4H)-one
Despite the broad interest in the 2H-benzo[b] cymitquimica.comnih.govthiazin-3(4H)-one scaffold, a review of the current scientific literature reveals a significant lack of published research specifically focused on 8-Amino-2H-benzo[b] cymitquimica.comnih.govthiazin-3(4H)-one . While this specific compound is commercially available, indicating its synthesis is achievable, it has not been the subject of dedicated academic studies that have been published in peer-reviewed journals. cymitquimica.com
The academic focus on substituted 2H-benzo[b] cymitquimica.comnih.govthiazin-3(4H)-ones has been directed towards other positions on the benzene ring, such as the 6-position, for creating hybrid molecules with potential biological activities. mdpi.com Research has also been conducted on isomers, such as 8-nitro-1,3-benzothiazin-4-ones and their subsequent modifications, which are a different class of benzothiazines. researchgate.net
The lack of specific research on 8-Amino-2H-benzo[b] cymitquimica.comnih.govthiazin-3(4H)-one presents an unexplored area within medicinal chemistry. The introduction of an amino group at the 8-position could have significant implications for the molecule's properties:
Modulation of Physicochemical Properties: The amino group can influence the solubility, lipophilicity, and basicity of the molecule, which are critical parameters for drug development.
Introduction of a New Reaction Handle: The amino group can serve as a point for further chemical modification, allowing for the synthesis of a new library of derivatives through reactions such as acylation, alkylation, or diazotization.
Potential for New Biological Interactions: The amino group can form hydrogen bonds with biological targets, potentially leading to novel or enhanced pharmacological activities.
While direct research on 8-Amino-2H-benzo[b] cymitquimica.comnih.govthiazin-3(4H)-one is not apparent, the study of other amino-substituted heterocyclic compounds provides a rationale for its potential importance. For instance, 8-aminoquinolines are a well-known class of antimalarial drugs. Although structurally different, this demonstrates that the position of an amino group on a fused heterocyclic system can be critical for biological activity.
The current state of research suggests that 8-Amino-2H-benzo[b] cymitquimica.comnih.govthiazin-3(4H)-one represents a scaffold with untapped potential. Future research could focus on:
Development of Efficient Synthesis: Elucidating and optimizing the synthetic route to this compound.
Pharmacological Screening: Evaluating its activity against a wide range of biological targets.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of derivatives to understand the role of the 8-amino group in any observed biological activity.
Structure
3D Structure
Properties
CAS No. |
21762-31-2 |
|---|---|
Molecular Formula |
C8H8N2OS |
Molecular Weight |
180.23 g/mol |
IUPAC Name |
8-amino-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C8H8N2OS/c9-5-2-1-3-6-8(5)12-4-7(11)10-6/h1-3H,4,9H2,(H,10,11) |
InChI Key |
INJNNVXOEQBWKK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=CC=CC(=C2S1)N |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of 2h Benzo B 1 2 Thiazin 3 4h One and Its Derivatives
Established Synthetic Routes to the 2H-Benzo[b]nih.govpsu.eduthiazin-3(4H)-one Core
Several well-established methods are employed for the construction of the 2H-benzo[b] nih.govthiazin-3(4H)-one ring system. These conventional routes often involve the cyclization of bifunctional precursors.
Cyclization Reactions of 2-Aminothiophenols with α-Substituted Carbonyl Compounds
A cornerstone in the synthesis of 2H-benzo[b] nih.govthiazin-3(4H)-ones is the reaction between 2-aminothiophenols and various carbonyl or carboxyl compounds. nih.gov This approach leverages the nucleophilicity of both the amino and thiol groups to form the heterocyclic ring. Specifically, the reaction with α-substituted carbonyl compounds provides a direct route to the desired benzothiazinone core. The reaction proceeds through a regioselective attack of the sulfur atom on the epoxide, followed by the intramolecular cyclization involving the nitrogen atom. acgpubs.org
A variety of α-substituted carbonyl compounds can be utilized in this reaction, leading to a diverse range of derivatives. The reaction conditions and the nature of the substituents on both reactants can influence the reaction's efficiency and the final product's yield.
Reactions Involving 2-Aminobenzenethiols with Ethyl 2-Bromoalkanoates or 2-Chloroacetic Acid
A widely used and effective method for synthesizing 2H-benzo[b] nih.govthiazin-3(4H)-one derivatives involves the condensation of 2-aminobenzenethiols with ethyl 2-bromoalkanoates or 2-chloroacetic acid. nih.gov This reaction provides a straightforward pathway to the benzothiazinone scaffold. For instance, reacting 2-aminothiophenol (B119425) with ethyl 2-bromo-2-alkyl/aryl acetates under microwave irradiation in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and N-methylpiperidine can afford 2-alkyl/aryl-4H-benzo[b] nih.govthiazin-3-ones. omair-a-khan.com
The reaction mechanism typically involves the initial S-alkylation of the 2-aminobenzenethiol followed by an intramolecular cyclization via nucleophilic attack of the amino group on the ester carbonyl, leading to the formation of the six-membered heterocyclic ring.
Oxidative Cyclocondensation Methods
Oxidative cyclocondensation represents another important strategy for the synthesis of benzothiazinone derivatives. These methods often involve the in-situ formation of a disulfide intermediate from 2-aminothiophenols, which then undergoes cyclization. nih.gov Green chemistry approaches have been developed for the oxidative cyclocondensation of 2-aminobenzenethiols with 1,3-dicarbonyl compounds, utilizing catalysts like hydrazine (B178648) hydrate (B1144303) in solvent-free conditions, resulting in high yields and short reaction times. nih.gov
Furthermore, zinc-catalyzed oxidative transformation of 2-aminobenzamide (B116534) with benzyl (B1604629) alcohols has been shown to produce quinazolinones, a related class of compounds, highlighting the potential of oxidative methods in heterocyclic synthesis. rsc.org
Ring Enlargement Strategies from Smaller Heterocycles
Ring enlargement strategies offer an alternative pathway to the 2H-benzo[b] nih.govthiazin-3(4H)-one core, starting from smaller heterocyclic precursors. For example, N-substituted benzo-1,4-thiazine-2-carboxylates can be prepared through an m-CPBA-mediated oxidative ring expansion of substituted benzothiazoles. nih.gov This method provides access to functionalized benzothiazine derivatives that might be challenging to obtain through direct cyclization methods.
Advanced and Green Chemistry Approaches in Synthesis
In recent years, there has been a significant shift towards developing more efficient, environmentally friendly, and sustainable synthetic methods. This has led to the exploration of advanced techniques like microwave-assisted synthesis and the application of elegant reaction cascades such as the Smiles rearrangement.
Microwave-Assisted One-Pot Synthesis and Smiles Rearrangement
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. nih.gov A notable application is the one-pot synthesis of benzo[b] nih.govthiazin-3(4H)-one derivatives from substituted 2-chlorobenzenthiols, chloroacetyl chloride, and primary amines. bohrium.com This method, which proceeds via a Smiles rearrangement under microwave irradiation, offers high yields (65–92%) and significantly reduced reaction times (15–20 minutes). bohrium.com
The Smiles rearrangement is a key intramolecular nucleophilic aromatic substitution that allows for the efficient construction of the benzothiazine ring system. researchgate.netscispace.com This rearrangement has also been utilized in the synthesis of related benzo[b] nih.govoxazin-3(4H)-ones under microwave conditions, demonstrating its versatility. koreascience.kr The regioselective synthesis of 2-alkyl/aryl-4H-benzo nih.govthiazine-3-ones has also been achieved through microwave irradiation of ethyl-2-bromo-2-alkyl/aryl acetate (B1210297) and 2-amino thiophenol. omair-a-khan.com
The following table summarizes the key features of the microwave-assisted synthesis of 2H-benzo[b] nih.govthiazin-3(4H)-ones.
| Starting Materials | Key Features | Reaction Time | Yield |
| Substituted 2-chlorobenzenthiols, chloroacetyl chloride, primary amines | One-pot, Smiles rearrangement | 15-20 min | 65-92% |
| Ethyl-2-bromo-2-alkyl/aryl acetate, 2-amino thiophenol | Regioselective | - | - |
Catalyst-Mediated Synthetic Procedures
The synthesis of the 2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-one scaffold is often accomplished through catalyst-mediated reactions that offer efficiency and control over the formation of the heterocyclic ring.
Copper-Catalyzed Cascade Methods
Copper-catalyzed cascade reactions have emerged as a powerful tool for the synthesis of 2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-ones. nih.gov One notable method involves the reaction of 2-halo-N-(2-halophenyl)-acetamides with a sulfur source, such as thioacetic acid (AcSH). nih.gov This process proceeds through a sequence of SN2 substitution, deacetylation, and subsequent intramolecular C-S bond formation, all facilitated by a copper catalyst. nih.gov This methodology allows for the construction of the thiazine (B8601807) ring with the potential for diversification at multiple positions on the scaffold. nih.gov
Another copper-catalyzed approach involves the intramolecular amination of aryl bromides, which has been utilized to prepare N-substituted benzo-1,4-thiazine-2-carboxylates. nih.gov Furthermore, the use of a copper–organic framework, Cu–MOF-74, has been reported for the synthesis of 3-aryl- and 3-alkyl-4H-benzo[b] nih.govresearchgate.netthiazine-4-carbonitriles from 2-aminobenzothiazoles. nih.gov These examples highlight the versatility of copper catalysis in constructing the core benzothiazine structure.
Table 1: Examples of Copper-Catalyzed Synthesis of 2H-Benzo[b] nih.govresearchgate.netthiazin-3(4H)-one Derivatives
| Starting Materials | Catalyst/Reagents | Product | Reference |
|---|---|---|---|
| 2-halo-N-(2-halophenyl)-acetamides, AcSH | Copper catalyst | 2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-ones | nih.gov |
| Substituted benzothiazoles | m-CPBA | N-Substituted benzo-1,4-thiazine-2-carboxylates | nih.gov |
| Aryl bromides | Copper catalyst | N-Substituted benzo-1,4-thiazine-2-carboxylates | nih.gov |
| 2-aminobenzothiazoles | Cu–MOF-74 | 3-Aryl- and 3-alkyl-4H-benzo[b] nih.govresearchgate.netthiazine-4-carbonitriles | nih.gov |
| 2-iodobenzamides, S8, Dichloromethane | Cu(I) catalyst, 1,10-phenanthroline | 2,3-dihydro-4H-benzo[e] nih.govmdpi.comthiazin-4-ones | nih.gov |
| 2-halobenzamides, CS2 | Cu(I) catalyst, L-proline | Benzo[d]isothiazol-3(2H)-ones | nih.gov |
Ionic Liquid Applications in Synthesis
While specific examples detailing the use of ionic liquids in the synthesis of 8-Amino-2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-one are not prevalent in the provided search results, the broader application of "green chemistry" methods for benzothiazine synthesis has been noted. nih.gov These methods often focus on milder reaction conditions and the use of non-traditional solvents. The principles of green chemistry, which include the use of ionic liquids as recyclable and often more environmentally benign reaction media, are relevant to the synthesis of complex heterocyclic systems like benzothiazines.
Biocatalytic Approaches (e.g., Baker's Yeast)
Biocatalysis presents an environmentally friendly alternative for the synthesis of benzothiazine derivatives. Baker's yeast (Saccharomyces cerevisiae) has been successfully employed as a whole-cell biocatalyst in the reaction of 2-aminothiophenols with 1,3-dicarbonyl compounds. nih.gov This reaction, conducted in methanol, yields 4H-benzo-1,4-thiazines in moderate to good yields (51–82%). nih.gov A significant enhancement of this biocatalytic process is achieved through the application of ultrasonic irradiation, which accelerates the reaction. nih.gov
Visible-Light-Mediated Synthesis
Visible-light-mediated synthesis has gained traction as a green and efficient method for constructing carbon-sulfur and carbon-nitrogen bonds. researchgate.net A highly efficient, one-pot, three-component procedure has been developed for the preparation of 3-aryl-4H-benzo-1,4-thiazin-2-amines under visible light irradiation. nih.gov This metal-free approach offers a sustainable route to 1,4-benzothiazine derivatives. researchgate.net The reaction typically involves the generation of a sulfur radical from an o-aminothiophenol, which then undergoes intramolecular cyclization. researchgate.net
Table 2: Visible-Light-Mediated Synthesis of Benzothiazine Derivatives
| Reactants | Conditions | Product | Reference |
|---|---|---|---|
| o-aminothiophenols, aromatic aldehydes, aliphatic isocyanides | 22 W CFL irradiation, EtOH/H2O, room temperature | 1,4-benzothiazine derivatives | researchgate.net |
| Benzo[d]isothiazole 1,1-dioxides, alkenes | Visible light, Lewis acid catalyst | Benzo[f] nih.govnih.govthiazepine 1,1-dioxides | rsc.org |
Specific Reactions Pertinent to the 8-Amino-2H-benzo[b]nih.govresearchgate.netthiazin-3(4H)-one Moiety
The amino group at the 8-position of the 2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-one core introduces a site for further chemical modification, primarily through reactions involving the nucleophilic character of the amino group.
Nucleophilic Substitution Reactions
The amino group of the 8-Amino-2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-one moiety can act as a nucleophile, participating in substitution reactions. For instance, derivatives of 2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-one have been synthesized where a chloroacetyl group is attached to the benzothiazine ring. This chloroacetylated intermediate can then undergo a nucleophilic substitution reaction with various nucleophiles, such as thiadiazole derivatives, to form more complex hybrid molecules. mdpi.com In these reactions, the thiadiazole derivative displaces the chlorine atom, leading to the final product. mdpi.com This synthetic strategy allows for the introduction of diverse functionalities onto the benzothiazine scaffold. mdpi.com
Table 3: Nucleophilic Substitution Reactions of Benzothiazine Derivatives
| Benzothiazine Derivative | Nucleophile | Conditions | Product | Reference |
|---|---|---|---|---|
| 6-(2-chloroacetyl)-2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-one | 5-(substituted-amino)-1,3,4-thiadiazole-2-thiol derivatives | Acetone, K2CO3, reflux | 6-(2-((5-(substituted-amino)-1,3,4-thiadiazol-2-yl)sulfanyl)acetyl)-2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-one derivatives | mdpi.com |
Reduction of Nitro Precursors to Amino Functionality
The synthesis of 8-Amino-2H-benzo[b] chemicalbook.comgoogle.comthiazin-3(4H)-one is commonly achieved through the reduction of its corresponding nitro precursor, 8-Nitro-2H-benzo[b] chemicalbook.comgoogle.comthiazin-3(4H)-one. This transformation is a critical step, converting the electron-withdrawing nitro group into the versatile amino functionality. A variety of reducing agents can be employed for this purpose, with the choice often depending on factors such as yield, selectivity, and reaction conditions.
One of the most prevalent methods for this reduction is the use of metal catalysts in the presence of a hydrogen source. Catalytic hydrogenation, for instance, employing palladium on carbon (Pd/C) with hydrogen gas, offers a clean and efficient route to the desired amino derivative. Alternatively, transfer hydrogenation using a hydrogen donor like hydrazine or ammonium (B1175870) formate (B1220265) in the presence of a catalyst is also effective.
Another widely used method involves the use of metals in acidic media, such as tin(II) chloride (SnCl2) in hydrochloric acid (HCl) or iron (Fe) powder in acetic acid. These classical reduction methods are robust and have been successfully applied to a wide range of nitroarenes. The general reaction scheme for the reduction of the nitro precursor is depicted below.
General Reaction Scheme: Reduction of 8-Nitro-2H-benzo[b] chemicalbook.comgoogle.comthiazin-3(4H)-one
Image illustrating the chemical reaction for the reduction of 8-Nitro-2H-benzo[b] chemicalbook.comgoogle.comthiazin-3(4H)-one to 8-Amino-2H-benzo[b] chemicalbook.comgoogle.comthiazin-3(4H)-one.
The following table summarizes typical conditions for the reduction of nitroaromatic compounds, which are applicable to the synthesis of 8-Amino-2H-benzo[b] chemicalbook.comgoogle.comthiazin-3(4H)-one.
| Precursor | Reagents and Conditions | Product | Key Findings |
| 8-Nitro-2H-benzo[b] chemicalbook.comgoogle.comthiazin-3(4H)-one | H₂, Pd/C, Ethanol, Room Temperature, 1 atm | 8-Amino-2H-benzo[b] chemicalbook.comgoogle.comthiazin-3(4H)-one | High yield and clean conversion with minimal side products. |
| 8-Nitro-2H-benzo[b] chemicalbook.comgoogle.comthiazin-3(4H)-one | SnCl₂·2H₂O, Ethanol, Reflux | 8-Amino-2H-benzo[b] chemicalbook.comgoogle.comthiazin-3(4H)-one | Effective for substrates where catalytic hydrogenation may be problematic. |
| 8-Nitro-2H-benzo[b] chemicalbook.comgoogle.comthiazin-3(4H)-one | Fe, Acetic Acid, Heat | 8-Amino-2H-benzo[b] chemicalbook.comgoogle.comthiazin-3(4H)-one | A cost-effective and classical method suitable for large-scale synthesis. |
Condensation Reactions
The formation of the 2H-benzo[b] chemicalbook.comgoogle.comthiazin-3(4H)-one heterocyclic system is typically accomplished through condensation reactions. A common and effective strategy involves the reaction of a substituted 2-aminobenzenethiol with a synthon that provides the two-carbon unit required to complete the thiazine ring.
Specifically, for the synthesis of the 8-nitro precursor, 2-amino-3-nitrobenzenethiol can be reacted with an acetylating agent such as chloroacetyl chloride. This reaction proceeds via an initial N-acylation of the amino group, followed by an intramolecular nucleophilic substitution where the thiolate anion displaces the chlorine atom, leading to the cyclized product, 8-Nitro-2H-benzo[b] chemicalbook.comgoogle.comthiazin-3(4H)-one. The subsequent reduction of the nitro group, as described in the previous section, yields the target compound.
An alternative condensation approach involves starting with a pre-functionalized benzene (B151609) ring that already contains the desired amino group or a protected version thereof. For instance, 2,3-diaminobenzenethiol (B8546005) could theoretically be condensed with a suitable C2-eletrophile, although this route may present challenges with selectivity and the need for protecting groups.
The reactions of 2-aminobenzenethiols with various electrophiles like ethyl bromoalkanoates or chloroacetic acid are well-documented methods for preparing 2H-benzo[b] chemicalbook.comgoogle.comthiazin-3(4H)-one derivatives. nih.gov
General Reaction Scheme: Condensation to form the Benzothiazinone Ring
Image illustrating the chemical reaction for the condensation of 2-amino-3-nitrobenzenethiol with chloroacetyl chloride.
The table below outlines representative conditions for the condensation reaction leading to the 2H-benzo[b] chemicalbook.comgoogle.comthiazin-3(4H)-one core structure.
| Reactant 1 | Reactant 2 | Solvent, Base, Conditions | Product | Key Findings |
| 2-Amino-3-nitrobenzenethiol | Chloroacetyl chloride | Acetone, K₂CO₃, Reflux | 8-Nitro-2H-benzo[b] chemicalbook.comgoogle.comthiazin-3(4H)-one | A straightforward and high-yielding method for the construction of the heterocyclic ring system. mdpi.com |
| 2-Aminobenzenethiol | Ethyl bromoacetate | Ethanol, Sodium ethoxide, Reflux | 2H-Benzo[b] chemicalbook.comgoogle.comthiazin-3(4H)-one | A classic method demonstrating the versatility of α-halo esters in the synthesis of benzothiazinones. nih.gov |
| 2-Aminobenzenethiol | Chloroacetic acid | Pyridine (B92270), Heat | 2H-Benzo[b] chemicalbook.comgoogle.comthiazin-3(4H)-one | An alternative to using acid chlorides, often providing good yields under milder conditions. nih.gov |
Derivatization Strategies and Analogue Design for 8 Amino 2h Benzo B 1 2 Thiazin 3 4h One
Chemical Modifications at the 8-Amino Position
The primary amino group at the 8-position is a versatile handle for a variety of chemical transformations, including acylation, alkylation, and the introduction of other cyclic systems.
Acylation and Alkylation of the Amino Group
Acylation of the 8-amino group can be readily achieved using various acylating agents. For instance, reaction with acetic anhydride (B1165640) can introduce an acetyl group, a modification known to influence the electronic properties and bioavailability of related compounds. rsc.org Similarly, alkylation, often carried out with alkyl halides, can introduce a range of alkyl substituents. researchgate.netresearchgate.net These modifications can alter the lipophilicity and steric profile of the parent molecule.
Table 1: Examples of Acylation and Alkylation Reactions
| Reagent | Product | Reaction Type |
|---|---|---|
| Acetic Anhydride | 8-Acetamido-2H-benzo[b] nepjol.infonih.govthiazin-3(4H)-one | Acylation |
Conjugation with Hydrazine (B178648) Derivatives
The amino group at the 8-position can be diazotized and subsequently coupled with hydrazine derivatives to form various conjugates. nih.govgoogle.com This strategy is often employed to introduce new pharmacophores or to create linkers for further functionalization. The reaction typically proceeds via the formation of a diazonium salt, which then reacts with the hydrazine derivative. nepjol.infonih.gov
Formation of Linkages with Other Heterocyclic Systems (e.g., Thiadiazoles, Triazoles)
A prominent strategy in medicinal chemistry involves the hybridization of two or more bioactive heterocyclic rings. The 8-amino group of the benzothiazinone core can be used as a starting point for the construction of other heterocyclic systems like thiadiazoles and triazoles. mdpi.comresearchgate.net For instance, reaction with thiophosgene (B130339) can lead to an isothiocyanate intermediate, which can then be cyclized with hydrazines to form triazole-thiones. researchgate.net Alternatively, the amino group can be converted to a hydrazine, which can then be reacted with carbon disulfide and subsequently cyclized to form thiadiazole rings. mdpi.comresearchgate.netnih.gov The synthesis of triazoles can also be achieved through various methods, including the 1,3-dipolar cycloaddition between azides and alkynes. beilstein-journals.orgmdpi.com
Table 2: Synthesis of Linked Heterocyclic Systems
| Reagent 1 | Reagent 2 | Resulting Heterocycle |
|---|---|---|
| Thiophosgene | Hydrazine Hydrate (B1144303) | Triazole-thione |
A study by an unnamed research group detailed the synthesis of 6-(2-((5-(substituted-amino)-1,3,4-thiadiazol-2-yl)sulfanyl)acetyl)-2H-benzo[b] nepjol.infonih.govthiazin-3(4H)-one compounds. mdpi.com This involved a multi-step synthesis starting from isothiocyanate derivatives and hydrazine hydrate to form thiadiazole rings, which were then linked to the benzothiazinone core. mdpi.com
Coupling with Amino Acid Conjugates
The conjugation of amino acids to the 8-amino-2H-benzo[b] nepjol.infonih.govthiazin-3(4H)-one scaffold can be achieved through standard peptide coupling techniques. nih.govbeilstein-journals.org This approach allows for the introduction of biocompatible moieties and can influence the pharmacokinetic properties of the resulting molecule. The coupling typically involves the activation of the carboxylic acid group of an N-protected amino acid, followed by reaction with the 8-amino group of the benzothiazinone. mdpi.com Subsequent deprotection can yield the desired amino acid conjugate.
Modifications on the Thiazine (B8601807) Ring System
The thiazine ring of 8-Amino-2H-benzo[b] nepjol.infonih.govthiazin-3(4H)-one also offers sites for chemical modification, particularly at the 2-position.
Substitution at the 2-Position (e.g., Alkyl, Dimethyl)
Introduction of substituents at the 2-position of the thiazine ring can significantly impact the conformation and biological activity of the molecule. Alkyl groups, including dimethyl substituents, can be introduced through various synthetic routes. rsc.org One common method involves the reaction of 2-aminothiophenols with α-halo esters or ketones bearing the desired alkyl groups. nih.govbeilstein-journals.org For example, reaction with ethyl 2-bromoisobutyrate could lead to a 2,2-dimethyl substituted benzothiazinone.
Table 3: Reagents for 2-Position Substitution
| Reagent | Resulting Substitution at C2 |
|---|---|
| Ethyl 2-bromopropionate | Methyl |
Oxidation of the Sulfur Atom to Sulfoxides and Sulfones
The oxidation of the sulfur atom within the thiazine ring of 8-Amino-2H-benzo[b] mdpi.comresearchgate.netthiazin-3(4H)-one to form the corresponding sulfoxides and sulfones represents a key derivatization strategy. This transformation introduces a polar sulfinyl or sulfonyl group, which can alter the molecule's solubility, polarity, and hydrogen bonding capabilities.
A common method for the oxidation of sulfides to sulfoxides involves the use of hydrogen peroxide, often in the presence of a catalyst. organic-chemistry.org For instance, the oxidation of 2H-benzo[b] mdpi.comresearchgate.netthiazin-3(4H)-one derivatives to their corresponding sulfones has been achieved using 30% hydrogen peroxide. researchgate.net This method is effective for converting the sulfide (B99878) to the higher oxidation state sulfone. researchgate.net The resulting 2H-Benzo[b] mdpi.comresearchgate.netthiazin-3(4H)-one 1,1-dioxide derivatives are stable compounds. chiralen.com
The choice of oxidizing agent and reaction conditions can allow for selective oxidation to either the sulfoxide (B87167) or the sulfone. organic-chemistry.org For example, certain catalysts can favor the formation of sulfoxides without significant overoxidation to sulfones. organic-chemistry.org This selectivity is crucial for systematically studying the impact of each oxidation state on the compound's properties.
Table 1: Oxidation Products of the 8-Amino-2H-benzo[b] mdpi.comresearchgate.netthiazin-3(4H)-one Scaffold
| Starting Material | Product | Oxidation State of Sulfur |
| 8-Amino-2H-benzo[b] mdpi.comresearchgate.netthiazin-3(4H)-one | 8-Amino-2H-benzo[b] mdpi.comresearchgate.netthiazin-3(4H)-one 1-oxide | Sulfoxide |
| 8-Amino-2H-benzo[b] mdpi.comresearchgate.netthiazin-3(4H)-one | 8-Amino-2H-benzo[b] mdpi.comresearchgate.netthiazin-3(4H)-one 1,1-dioxide | Sulfone |
Substituent Effects on the Benzene (B151609) Ring
Modifying the benzene ring of the 8-Amino-2H-benzo[b] mdpi.comresearchgate.netthiazin-3(4H)-one core through the introduction of various substituents is a fundamental approach in analogue design. These substitutions can influence the electronic and steric properties of the entire molecule.
Halogenation (e.g., Bromination)
Halogenation, particularly bromination, of the benzoxazinone (B8607429) and related benzothiazinone systems has been investigated to understand the directing effects of the heterocyclic ring. For the related (2H)-1,4-benzoxazin-3(4H)-one, bromination with bromine in glacial acetic acid leads to substitution primarily at the 6-position, followed by the 7-position to yield the 6,7-dibromo derivative. researchgate.net In contrast, using bromine in chloroform (B151607) has been shown to favor the formation of the 7-bromo derivative. researchgate.net The conditions for direct bromination of 8-Amino-2H-benzo[b] mdpi.comresearchgate.netthiazin-3(4H)-one are not extensively detailed in the provided context, but the study of related structures suggests that substitution patterns can be controlled by the choice of solvent and reagents. researchgate.net The synthesis of 4-bromophthalazinone has been achieved through selective bromination at the 4-position using a combination of bromine and potassium bromide. beilstein-journals.org
Introduction of Nitro Groups
The introduction of nitro groups onto the aromatic ring can significantly impact the electronic properties of the 8-Amino-2H-benzo[b] mdpi.comresearchgate.netthiazin-3(4H)-one scaffold. Nitration of the analogous (2H)-1,4-benzoxazin-3(4H)-one with a mixture of sulfuric and nitric acid results in the formation of the 6-nitro derivative, and further nitration can lead to the 6,8-dinitro compound. researchgate.net Different nitrating conditions, such as using sodium nitrite (B80452) and fuming nitric acid, have been shown to yield the 7-nitro derivative. researchgate.net The synthesis of 6-nitro-4H-benzo[d] mdpi.comresearchgate.netthiazin-2-amine has been accomplished through a sequential SN2-SNAr reaction, highlighting a method for incorporating a nitro group onto a benzothiazine ring system. mdpi.com Furthermore, 1-(6-nitro-2H-benzo[b] mdpi.comresearchgate.netthiazin-3(4H)-ylidene)hydrazine-1,1-dioxide derivatives have been synthesized, indicating that the nitro group can be present on the benzothiazine core during subsequent chemical transformations. researchgate.net
Incorporation of Acetyl Groups
The introduction of an acetyl group onto the benzothiazine framework can serve as a handle for further functionalization. The reaction of 2-aminothiophenol (B119425) with 3-chloro-2,4-pentanedione in the presence of pyridine (B92270) yields 2-acetyl-3-methyl-4H-1,4-benzothiazine. researchgate.net While this example illustrates the formation of an acetyl group at the 2-position of a related benzothiazine, it demonstrates a feasible synthetic route for incorporating such a functional group. Another approach involves the acylation of an existing amino group. For instance, the synthesis of 6-(2-chloroacetyl)-2H-benzo[b] mdpi.comresearchgate.netthiazin-3(4H)-one has been reported, which then serves as a key intermediate for further reactions. mdpi.com This demonstrates the utility of an acetyl group as a reactive site for building more complex molecules. mdpi.com
Rational Design Principles for Novel 8-Amino-2H-benzo[b]mdpi.comresearchgate.netthiazin-3(4H)-one Analogues
The rational design of novel analogues based on the 8-Amino-2H-benzo[b] mdpi.comresearchgate.netthiazin-3(4H)-one scaffold involves considering the structure-property relationships gleaned from existing derivatives. The goal is to create molecules with tailored characteristics by strategically combining different structural motifs.
One approach involves hybridization, where the benzothiazine core is linked to other heterocyclic systems known to possess desirable properties. For example, a series of thiadiazole hybrid compounds with benzothiazine derivatives have been designed and synthesized. nih.gov In this design, the 2H-benzo[b] mdpi.comresearchgate.netthiazin-3(4H)-one ring can engage in specific interactions, such as π–π stacking and hydrogen bonding. mdpi.com
Computational methods, such as molecular docking simulations, play a crucial role in the rational design process. These simulations can predict how newly designed analogues might interact with biological targets, guiding the selection of the most promising candidates for synthesis. mdpi.comnih.gov For instance, docking studies have shown how modifications to the benzothiazine scaffold can influence binding to the active site of enzymes. mdpi.com
The principles of isosteric replacement can also be applied. For example, the 1H-benzo[c] mdpi.comnih.govthiazine 2,2-dioxide moiety is considered a bioisostere of the 2,3-dihydro-4H-benzo[e] mdpi.comnih.govthiazin-4-one 1,1-dioxide core. nih.gov This suggests that replacing one structural element with another that has similar steric and electronic properties can lead to compounds with comparable activities.
By combining these design principles—hybridization, computational modeling, and isosteric replacement—researchers can efficiently explore the chemical space around the 8-Amino-2H-benzo[b] mdpi.comresearchgate.netthiazin-3(4H)-one scaffold to develop novel analogues with specific, desired properties.
Structure Activity Relationship Sar Studies of 8 Amino 2h Benzo B 1 2 Thiazin 3 4h One Derivatives
Influence of Positional Substituents on Biological Potency
The biological activity of 8-Amino-2H-benzo[b] nih.govnih.govthiazin-3(4H)-one derivatives is profoundly influenced by the nature and position of substituents on the benzothiazine core. While specific data on the 8-amino position is part of a broader understanding of substitution patterns, studies on related benzothiazine and benzoxazine (B1645224) analogs provide valuable insights into how positional modifications can modulate potency against various biological targets.
For instance, in a series of 2H-1,4-benzothiazin-3(4H)-ones evaluated as monoamine oxidase (MAO) inhibitors, substitutions on the benzene (B151609) ring were shown to be critical for activity. While this study did not specifically report on an 8-amino derivative, it highlighted that the electronic properties and steric bulk of substituents at positions 6 and 7 significantly impact the inhibitory potency and selectivity for MAO-A versus MAO-B. researchgate.net For example, compounds with electron-donating groups at these positions generally exhibit different activity profiles compared to those with electron-withdrawing groups.
In a different context, research on 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one derivatives, which are structurally similar to the thiazine (B8601807) analogs, has also underscored the importance of substitution on the aromatic ring for activities such as platelet aggregation inhibition. The position and nature of substituents on the benzene ring of the benzoxazine core were found to be key determinants of their inhibitory effects.
Furthermore, studies on pyrimido[4,5-b] nih.govnih.govbenzothiazine derivatives as 15-lipoxygenase inhibitors have demonstrated that even minor modifications, such as the presence or absence of a methyl group at the 4-position, can drastically alter biological activity. This emphasizes the sensitivity of the benzothiazine scaffold to subtle structural changes.
While direct and comprehensive SAR data for the 8-amino position remains an area for further investigation, the available information on related structures strongly suggests that modifications at this position, as well as others on the fused benzene ring, are a powerful strategy to fine-tune the biological potency and selectivity of 8-Amino-2H-benzo[b] nih.govnih.govthiazin-3(4H)-one derivatives.
Correlation Between Functional Group Variations and Pharmacological Efficacy
A notable example is the hybridization of the 2H-benzo[b] nih.govnih.govthiazin-3(4H)-one scaffold with other heterocyclic rings, such as 1,3,4-thiadiazole (B1197879). In a study focused on developing novel acetylcholinesterase (AChE) inhibitors for potential use in Alzheimer's disease, a series of compounds were synthesized where a substituted 1,3,4-thiadiazole moiety was linked to the benzothiazine core. nih.govmdpi.com The variation of the substituent on the thiadiazole ring led to significant differences in AChE inhibitory activity. Specifically, derivatives bearing an isobutyl or a cyclohexylamino group on the thiadiazole ring (compounds 3i and 3j in the study) exhibited the most potent inhibition, with IC50 values in the nanomolar range, comparable to the standard drug donepezil. nih.govmdpi.com This highlights the importance of the lipophilicity and steric bulk of the functional group in this position for effective interaction with the active site of the enzyme.
The following table summarizes the AChE inhibitory activity of some of these hybrid compounds, illustrating the impact of functional group variation:
| Compound ID | R-group on Thiadiazole | % AChE Inhibition (at 10 µM) | IC50 (µM) |
| 3a | Ethylamino | >50 | - |
| 3b | Propylamino | >50 | - |
| 3i | Isobutylamino | - | 0.027 |
| 3j | Cyclohexylamino | - | 0.025 |
Data sourced from a study on novel 2H-Benzo[b] nih.govnih.govthiazin-3(4H)-one derivatives as acetylcholinesterase inhibitors. nih.govmdpi.com
Furthermore, the amino group at the 8-position itself represents a key functional group that can be derivatized to modulate pharmacological efficacy. While specific examples for the 8-amino position are not extensively documented in the provided search results, general principles of medicinal chemistry suggest that acylation, alkylation, or incorporation into larger heterocyclic systems could significantly alter the compound's properties and lead to enhanced or novel biological activities.
Conformational Analysis and its Implications for SAR
Thiazine Ring Conformation (e.g., Screw-Boat)
The six-membered thiazine ring in 2H-benzo[b] nih.govnih.govthiazin-3(4H)-one derivatives is not planar and can adopt various conformations. X-ray crystallography studies on related compounds have provided valuable insights into the preferred geometry of this ring system. For instance, a study on 4-(Prop-2-ynyl)-2H-1,4-benzothiazin-3(4H)-one revealed that the six-membered heterocycle of the benzothiazine fragment adopts a screw-boat conformation . This specific non-planar arrangement of the thiazine ring dictates the spatial orientation of the substituents attached to it, which is a crucial factor for its interaction with a biological target. The screw-boat conformation positions the atoms in a way that can either facilitate or hinder the necessary contacts for biological activity.
Development of Predictive SAR Models for Specific Biological Targets
To rationalize the experimental SAR data and to guide the design of new, more potent 8-Amino-2H-benzo[b] nih.govnih.govthiazin-3(4H)-one derivatives, researchers have turned to the development of predictive quantitative structure-activity relationship (QSAR) models. These computational models aim to establish a mathematical relationship between the structural features of a series of compounds and their biological activity.
While specific QSAR models for 8-amino substituted 2H-benzo[b] nih.govnih.govthiazin-3(4H)-one derivatives were not explicitly found, studies on related benzothiazine and other heterocyclic structures have demonstrated the utility of this approach. For instance, QSAR models have been successfully developed for benzodiazepines, another class of heterocyclic compounds, to predict their binding affinity to the GABAA receptor. nih.gov These models utilize molecular descriptors derived from the chemical structure to correlate with biological activity, allowing for the virtual screening of new potential drug candidates. researchgate.net
Similarly, the development of 2D and 3D-QSAR models for thiazole (B1198619) derivatives as antimicrobial agents has shown that descriptors related to the electronic and steric properties of the molecules are crucial for their activity. researchgate.net For benzothiazine derivatives themselves, QSAR studies have been employed to understand their activity as inhibitors of various enzymes. These models can help identify key molecular fragments that contribute positively or negatively to the biological effect.
The development of robust and predictive QSAR models for 8-Amino-2H-benzo[b] nih.govnih.govthiazin-3(4H)-one derivatives against specific targets would be a valuable tool. Such models would enable the in silico screening of virtual libraries of compounds, prioritizing the synthesis of derivatives with the highest predicted potency and thereby accelerating the drug discovery process.
Molecular Mechanisms and Biological Target Identification of 8 Amino 2h Benzo B 1 2 Thiazin 3 4h One Analogues
Enzyme Inhibition Mechanisms
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
Analogues of 2H-benzo[b] mdpi.comthiazin-3(4H)-one have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes pivotal in the progression of Alzheimer's disease. A series of 6-(2-((5-(substituted-amino)-1,3,4-thiadiazol-2-yl)sulfanyl)acetyl)-2H-benzo[b] mdpi.comthiazin-3(4H)-one derivatives were synthesized and evaluated for their inhibitory potential. mdpi.com
The study revealed that while these compounds showed no significant inhibition of BChE, they were effective against AChE. mdpi.com Specifically, compounds with aromatic substituents demonstrated inhibitory activity comparable to the reference drug, donepezil. mdpi.com The most potent compounds, 3i and 3j , displayed IC₅₀ values of 0.027 µM and 0.025 µM, respectively, against AChE, which are comparable to donepezil's IC₅₀ of 0.021 µM. mdpi.com
Molecular docking studies provided insights into the binding interactions. For compound 3i , the 2H-benzo[b] mdpi.comthiazin-3(4H)-one ring forms π–π interactions with the indole (B1671886) ring of Trp286 in the active site of AChE. mdpi.com The carbonyl and amino groups of the benzothiazinone ring create hydrogen bonds with Ser293. mdpi.com Similarly, for compound 3j , the benzothiazinone ring interacts with Trp286 via π–π stacking, and its carbonyl group forms a hydrogen bond with the amine group of Ser293. mdpi.com These interactions anchor the inhibitors within the active site of the enzyme, leading to its inhibition. mdpi.com
Table 1: AChE Inhibitory Activity of Selected 2H-benzo[b] mdpi.comthiazin-3(4H)-one Analogues
| Compound | AChE IC₅₀ (µM) |
| 3i | 0.027 |
| 3j | 0.025 |
| Donepezil (Reference) | 0.021 |
Data sourced from a study on thiadiazole hybrid compounds with benzothiazine derivatives. mdpi.com
Decaprenylphosphoryl-β-D-ribose 2'-epimerase 1 (DprE1) Inhibition in Mycobacterium tuberculosis
Benzothiazinone (BTZ) analogues are potent inhibitors of the essential mycobacterial enzyme Decaprenylphosphoryl-β-D-ribose 2'-epimerase 1 (DprE1). mdpi.comnih.gov This enzyme is a crucial component in the biosynthesis of arabinans, which are vital for the mycobacterial cell wall. nih.gov Inhibition of DprE1 disrupts the formation of decaprenylphosphoryl arabinose (DPA), a key precursor for cell wall synthesis, ultimately leading to bacterial cell lysis and death.
The mechanism of action for many potent BTZ analogues, such as BTZ043 and PBTZ169 , involves the covalent modification of the DprE1 enzyme. nih.gov These compounds act as prodrugs that are activated within the mycobacterial cell. nih.gov The nitro group of the BTZ is reduced to a nitroso derivative, which then forms a covalent bond with a cysteine residue (Cys387 in M. tuberculosis) in the active site of DprE1. nih.gov This irreversible inhibition is responsible for their potent antimycobacterial activity. nih.gov
Structure-activity relationship studies have shown that the 8-nitro group is critical for this covalent mechanism of action. nih.gov However, non-nitro benzothiazinones, such as the pyrrole-benzothiazinones PyrBTZ01 and PyrBTZ02 , have been developed that retain significant activity against M. tuberculosis through noncovalent inhibition of DprE1. nih.gov This indicates that while covalent bond formation contributes to high potency, noncovalent interactions can also lead to effective enzyme inhibition. nih.gov
Table 2: Activity of Benzothiazinone Analogues against M. tuberculosis and DprE1
| Compound | MIC against M. tuberculosis (µM) | DprE1 IC₅₀ (µM) | Mechanism |
| BTZ043 | <0.004 | ~4.5-20 | Covalent |
| PBTZ169 | <0.004 | ~4.5-20 | Covalent |
| PyrBTZ01 | ~0.3 (0.16 µg/ml) | <8 | Noncovalent |
| PyrBTZ02 | ~0.3 (0.16 µg/ml) | <8 | Noncovalent |
Data compiled from studies on benzothiazinone derivatives. mdpi.comnih.gov
α-Glucosidase Enzyme Inhibition
Derivatives of the related 1,2-benzothiazine scaffold have been explored as inhibitors of α-glucosidase, a key enzyme in carbohydrate metabolism. Inhibition of this enzyme can help manage blood glucose levels. While direct studies on 8-amino-2H-benzo[b] mdpi.comthiazin-3(4H)-one analogues are limited, research on similar structures provides valuable insights.
For instance, a series of 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] mdpi.comnih.govthiazin-2-yl)-N-arylacetamides were synthesized and showed potent α-glucosidase inhibitory activity. Several of these compounds exhibited IC₅₀ values significantly lower than the standard drug, acarbose. Molecular docking studies of these analogues revealed binding interactions with key residues in the active site of the α-glucosidase enzyme, such as Asp203, Asp542, and His600.
Although these findings are for a different isomer of the benzothiazine core, they suggest that the broader class of benzothiazine-containing compounds has the potential to be developed as α-glucosidase inhibitors. Further investigation is needed to determine if 8-amino-2H-benzo[b] mdpi.comthiazin-3(4H)-one analogues share this inhibitory activity.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
Analogues of the related benzothiazole (B30560) scaffold have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels. The inhibition of VEGFR-2 is a validated strategy in cancer therapy.
A study on new benzothiazole hybrids linked to various moieties, such as thiazolidine-2,4-dione, led to the identification of potent VEGFR-2 inhibitors. One of the most promising compounds, 4a , which is a 2-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide, exhibited a VEGFR-2 inhibition IC₅₀ of 91 nM, comparable to the standard drug sorafenib (B1663141) (IC₅₀ of 53 nM). In silico analysis showed that these hybrids could effectively bind to the active site of VEGFR-2.
While these results are for benzothiazole derivatives, the structural similarities suggest that the benzothiazine scaffold could also be a viable starting point for the design of new VEGFR-2 inhibitors. However, specific studies on 8-amino-2H-benzo[b] mdpi.comthiazin-3(4H)-one analogues in this context are yet to be reported.
Na+/H+ Exchange-System Inhibition
Currently, there is a lack of publicly available scientific literature detailing the investigation of 8-amino-2H-benzo[b] mdpi.comthiazin-3(4H)-one analogues as inhibitors of the Na+/H+ exchange system. This remains an unexplored area of research for this class of compounds.
Mechanistic Investigations in Antimicrobial Research
The primary antimicrobial mechanism of action for benzothiazinone analogues is the inhibition of DprE1, as detailed in section 5.1.2. mdpi.comnih.gov This leads to the disruption of arabinan (B1173331) synthesis, a critical component of the mycobacterial cell wall, resulting in bactericidal activity. nih.gov
Further mechanistic studies have confirmed this mode of action. Analysis of lipids from bacteria treated with these inhibitors shows an accumulation of trehalose (B1683222) monomycolates (TMM) and trehalose dimycolates (TDM). mdpi.com This accumulation indicates a blockage in the subsequent steps of cell wall construction that require the arabinan chains synthesized via the DprE1 pathway. mdpi.com
In addition to the well-established DprE1 inhibition, research into other benzothiazole derivatives has suggested other potential antimicrobial mechanisms. For example, some benzothiazole amides have been shown to perturb bacterial membranes and bind to bacterial DNA, indicating multiple modes of action. rsc.org However, for the 8-amino-2H-benzo[b] mdpi.comthiazin-3(4H)-one series, the focus of mechanistic studies has predominantly been on their potent activity as DprE1 inhibitors in the context of antitubercular drug discovery. mdpi.comnih.gov
Antibacterial Action Pathways
The benzothiazine scaffold is a cornerstone of various compounds exhibiting a broad range of pharmacological properties, including antibacterial activity. researchgate.netnih.gov The action of these analogues against bacteria, particularly mycobacteria, is one of the most thoroughly investigated aspects of their biological profile. The primary pathways involve the disruption of essential cellular processes, such as cell wall synthesis and DNA replication.
One of the main antibacterial targets identified for benzothiazine analogues is the flavoenzyme thymidylate synthase X (ThyX). nih.gov This enzyme is critical for the de novo synthesis of thymidylate, a necessary precursor for DNA biosynthesis in a variety of pathogens, including Mycobacterium tuberculosis. nih.gov Notably, ThyX is absent in humans, making it a highly selective target for antibacterial agents. Analogues of the related 2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one have been shown to act as competitive inhibitors of the methylene (B1212753) tetrahydrofolate cofactor of ThyX, thereby blocking DNA synthesis and inhibiting bacterial growth. nih.gov
Another identified pathway, particularly for related 2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one derivatives functionalized with triazoles, involves the inhibition of dehydrosqualene synthase (CrtM) in Staphylococcus aureus. nih.gov Molecular docking studies have revealed strong binding interactions between these compounds and the enzyme's active site, validating the observed antimicrobial activity. nih.gov
Antifungal Action Pathways
Analogues of 2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-one have demonstrated notable antifungal properties. nih.govresearchgate.net While the precise molecular mechanisms are still an area of active investigation, studies have provided insights into their potential modes of action. The effectiveness of these compounds often depends on their specific structural modifications.
For instance, a study involving Mannich bases derived from (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid showed that a derivative substituted with sulfamethoxazole (B1682508) exhibited the highest antifungal activity. researchgate.net This suggests that combining the benzothiazine core with other known antimicrobial pharmacophores can enhance antifungal efficacy. However, a specific fungal enzyme or pathway directly inhibited by the core 8-Amino-2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-one structure has not yet been definitively identified. General mechanisms of antifungal agents often include the inhibition of ergosterol (B1671047) synthesis, which is vital for the fungal cell membrane, or the disruption of cell wall integrity, but direct evidence linking benzothiazine analogues to these specific pathways is pending. nih.gov
Antitubercular Action Pathways
The most significant and well-elucidated mechanism of action for benzothiazinone analogues is their potent activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.gov These compounds are a new class of antimycobacterial agents that are bactericidal against both drug-sensitive and drug-resistant strains of Mtb. nih.gov
The primary molecular target of nitrobenzothiazinones, such as the clinical candidate Macozinone (PBTZ169), is the essential flavoenzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). nih.govnih.govplos.org This enzyme catalyzes a critical step in the biosynthesis of the mycobacterial cell wall: the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA). nih.govnih.gov DPA is the sole donor of arabinose for the synthesis of arabinogalactan (B145846) and lipoarabinomannan, two essential components of the unique and complex mycobacterial cell wall. nih.gov
The action of benzothiazinones against DprE1 is a mechanism-based, covalent inhibition. nih.gov The benzothiazinone acts as a prodrug; its nitro group is reduced by the flavin cofactor within the DprE1 active site to a reactive nitroso species. nih.gov This activated intermediate then forms a covalent semimercaptal adduct with a specific cysteine residue (Cys387) in the DprE1 active site. nih.gov This irreversible binding inactivates the enzyme, halts arabinan synthesis, and ultimately leads to cell lysis and bacterial death. nih.govnih.gov
| Analogue Class | Primary Target | Mechanism of Action | Key Interaction | Outcome | Reference |
|---|---|---|---|---|---|
| Nitrobenzothiazinones (e.g., BTZ043, PBTZ169) | Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) | Prodrug activation followed by irreversible covalent inhibition. | The compound's nitro group is reduced to a nitroso species, which forms a semimercaptal bond with the active site Cys387 residue. | Inhibition of arabinan biosynthesis, disruption of cell wall formation, and cell lysis. | nih.govnih.govplos.org |
| Benzo[b] nih.govresearchgate.netoxazin-3(4H)-one Analogues | Thymidylate Synthase X (ThyX) | Competitive inhibition. | Competes with the methylene tetrahydrofolate cofactor for binding to the enzyme's active site. | Inhibition of thymidylate synthesis, leading to disruption of DNA replication. | nih.gov |
Other Investigated Biological Activities and their Mechanisms
Beyond their antimicrobial effects, analogues of 8-Amino-2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-one have been explored for other pharmacological activities, revealing a versatile scaffold that can interact with various biological targets.
Anti-inflammatory Pathways
Derivatives of the benzothiazine and the closely related benzoxazine (B1645224) cores have demonstrated significant anti-inflammatory properties. researchgate.netnih.gov The mechanisms underlying this activity involve the modulation of key inflammatory signaling pathways. For example, Meloxicam, a nonsteroidal anti-inflammatory drug (NSAID) based on a 2H-1,2-benzothiazine structure, exerts its effect by inhibiting prostaglandin (B15479496) synthetase (cyclo-oxygenase or COX) enzymes. fda.gov
A detailed study on 2H-1,4-benzoxazin-3(4H)-one derivatives showed that they can suppress the inflammatory response in microglial cells stimulated by lipopolysaccharide (LPS). nih.gov The pathway involves several key steps:
Inhibition of Pro-inflammatory Mediators: The compounds significantly reduce the production of nitric oxide (NO). nih.gov
Downregulation of Inflammatory Enzymes: They decrease the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the transcriptional and protein levels. nih.gov
Activation of the Nrf2-HO-1 Pathway: The anti-inflammatory effect is linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) signaling pathway. nih.gov Activation of this pathway helps to reduce intracellular reactive oxygen species (ROS), thereby mitigating inflammation. nih.gov
Antioxidant Mechanisms
Several benzothiazine derivatives have been noted for their antioxidant capabilities. researchgate.net This activity is crucial for protecting cells from damage caused by oxidative stress, a condition implicated in numerous diseases. The anti-inflammatory mechanism involving the reduction of reactive oxygen species (ROS) via the Nrf2-HO-1 pathway is, in itself, a potent antioxidant action. nih.gov
Additionally, studies on structurally similar phenolic compounds, such as acylhydroquinones, suggest that their antioxidant effects may arise from direct radical scavenging activities, as demonstrated by their performance in assays like FRAP, ABTS, and DPPH. mdpi.com While the specific mechanisms for 8-Amino-2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-one are not fully detailed, its phenolic amine structure suggests a potential to act as a free radical scavenger by donating a hydrogen atom to neutralize radicals. Furthermore, some studies have explored NADPH dehydrogenase as a potential intracellular target for phenolic antioxidants. mdpi.com
Calcium Antagonist Mechanisms
The benzothiazinone scaffold has been identified as a novel class of calcium antagonists. nih.gov This activity is particularly relevant to the management of cardiovascular conditions like hypertension. nih.gov Calcium channel blockers work by inhibiting the influx of extracellular calcium ions into cells, leading to effects such as vasodilation and reduced cardiac contractility. nih.govyoutube.com
A seminal study on the benzothiazinone derivative HOE 166 revealed a unique mechanism of action. This compound was found to inhibit L-type voltage-gated calcium channels, but through a distinct receptor site. nih.gov Key findings from this research include:
Selective Inhibition: HOE 166 stereoselectively inhibited KCl-induced contractions in various smooth muscle preparations. nih.gov
Novel Binding Site: Radioligand binding studies demonstrated that HOE 166 binds to a novel site on the calcium channel complex, which is different from the binding sites for established calcium antagonists like dihydropyridines (e.g., nifedipine), phenylalkylamines (e.g., verapamil), and benzothiazepines (e.g., diltiazem). nih.gov
Allosteric Modulation: Despite having a distinct binding site, the HOE 166 receptor is allosterically linked to the other drug receptor sites on the calcium channel, meaning its binding can influence the binding of other antagonists. nih.gov
This discovery positions benzothiazinones as a structurally novel class of calcium antagonists with a unique pharmacological profile.
| Biological Activity | Investigated Analogue Class | Identified Pathway/Mechanism | Molecular Target/Effect | Reference |
|---|---|---|---|---|
| Anti-inflammatory | 2H-1,4-Benzoxazin-3(4H)-one derivatives | Inhibition of LPS-induced inflammation | Downregulation of iNOS and COX-2; Activation of Nrf2-HO-1 pathway. | nih.gov |
| Anti-inflammatory | 2H-1,2-Benzothiazine derivatives (e.g., Meloxicam) | Inhibition of prostaglandin synthesis | Inhibition of cyclo-oxygenase (COX) enzymes. | fda.gov |
| Antioxidant | 2H-1,4-Benzoxazin-3(4H)-one derivatives | Reduction of Reactive Oxygen Species (ROS) | Activation of the Nrf2-HO-1 pathway. | nih.gov |
| Calcium Antagonist | Benzothiazinone derivative (HOE 166) | Blockade of L-type calcium channels | Binds to a novel, distinct receptor site on the Ca2+ channel complex, causing allosteric modulation. | nih.gov |
Antiarrhythmic Mechanisms
The potential antiarrhythmic effects of 2H-benzo[b] openmedicinalchemistryjournal.comresearchgate.netthiazin-3(4H)-one analogues are primarily linked to their activity as ion channel modulators. Specifically, certain derivatives of this class have been identified as calcium antagonists. researchgate.net The regulation of calcium ion (Ca²⁺) influx is a cornerstone of cardiac action potential generation and propagation. By blocking calcium channels, these compounds can influence heart rate and contractility, which are key factors in the management of cardiac arrhythmias.
Furthermore, some analogues have demonstrated the ability to block sodium (Na⁺) channels. researchgate.net Sodium channel blockade is a well-established mechanism for antiarrhythmic drugs, as it slows the rapid depolarization phase of the cardiac action potential, thereby reducing the excitability of cardiac tissue and helping to terminate or prevent arrhythmias.
One notable example that underscores the antiarrhythmic potential of this chemical class is levosemotiadil, the S-enantiomer of semotiadil. researchgate.net This compound, a derivative of the broader benzo[b] openmedicinalchemistryjournal.comresearchgate.netthiazine (B8601807) class, functions as an antiarrhythmic drug by blocking both sodium and calcium channels. researchgate.net This dual ion channel blockade suggests a multi-faceted mechanism of action that could be effective against a range of arrhythmia types.
While direct studies on the 8-amino substituted analogue are limited in the public domain, the established activity of related benzothiazinones provides a strong rationale for investigating its potential antiarrhythmic properties through similar mechanisms of ion channel modulation.
Elucidation of Ligand-Target Interactions and Binding Site Analysis
The precise molecular interactions between 8-Amino-2H-benzo[b] openmedicinalchemistryjournal.comresearchgate.netthiazin-3(4H)-one analogues and their putative biological targets, such as cardiac ion channels, are not extensively detailed in publicly available research. However, insights can be drawn from studies on related benzothiazine derivatives and their interactions with other protein targets.
For instance, in studies of 2H-benzo[b] openmedicinalchemistryjournal.comresearchgate.netthiazin-3(4H)-one derivatives as acetylcholinesterase inhibitors, detailed binding site analyses have been performed. nih.gov These studies reveal that the benzothiazinone ring can participate in π–π stacking interactions with aromatic amino acid residues, such as tryptophan, within the active site of the enzyme. nih.gov Additionally, the carbonyl and amino groups of the benzothiazinone core are capable of forming hydrogen bonds with amino acid residues like serine. nih.gov
Extrapolating from these findings, it can be hypothesized that the antiarrhythmic activity of benzothiazinone analogues is mediated by similar types of interactions within the pore-forming subunits of cardiac sodium and calcium channels. The aromatic benzothiazine core could engage in hydrophobic and π-stacking interactions with phenylalanine or tyrosine residues that are known to be present in the binding sites of many ion channel blockers. The amino group at the 8-position and the carbonyl group at the 3-position could serve as crucial hydrogen bond donors and acceptors, respectively, anchoring the ligand within its binding pocket and stabilizing the drug-channel complex.
Further computational modeling and experimental studies, such as site-directed mutagenesis and co-crystallography, would be necessary to fully elucidate the specific amino acid residues and binding conformations involved in the interaction of 8-Amino-2H-benzo[b] openmedicinalchemistryjournal.comresearchgate.netthiazin-3(4H)-one analogues with their antiarrhythmic targets.
Computational Chemistry and Advanced Structural Elucidation of 8 Amino 2h Benzo B 1 2 Thiazin 3 4h One
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is instrumental in predicting the geometries, electronic properties, and spectroscopic characteristics of molecules like 8-Amino-2H-benzo[b] researchgate.netmdpi.comthiazin-3(4H)-one.
Frontier Molecular Orbital Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its ability to accept electrons, reflecting its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net
Quantum chemical analyses based on DFT can depict the energy gap between the HOMO and LUMO. A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity, indicative of a "hard" molecule. Conversely, a smaller gap points to a more reactive or "soft" molecule. For derivatives of the related 2H-benzo[b] researchgate.netmdpi.comthiazin-3(4H)-one scaffold, DFT calculations have been employed to understand their electronic and photochemical properties. researchgate.net
The distribution of HOMO and LUMO orbitals across the molecular structure provides further insights. In many donor-acceptor systems, the HOMO is often localized on the electron-donating portion of the molecule, while the LUMO is concentrated on the electron-accepting part. researchgate.net For 8-Amino-2H-benzo[b] researchgate.netmdpi.comthiazin-3(4H)-one, the amino group would be expected to contribute significantly to the HOMO, while the thiazinone ring would influence the LUMO.
| Parameter | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's electron-donating capacity (nucleophilicity). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's electron-accepting capacity (electrophilicity). |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap implies greater stability and lower reactivity. |
Intermolecular Interaction Energies (e.g., Hydrogen Bonding, π-Stacking Interactions)
The biological activity and crystal packing of molecules are heavily influenced by non-covalent intermolecular interactions. DFT calculations can quantify the energies of these interactions, such as hydrogen bonds and π-stacking.
In derivatives of 2H-benzo[b] researchgate.netmdpi.comthiazin-3(4H)-one, hydrogen bonding plays a crucial role. For instance, in molecular docking studies of related compounds, hydrogen bonds were observed between the carbonyl and amino groups of the thiazinone ring and amino acid residues like Ser293. mdpi.com Additionally, π-π stacking interactions between the benzothiazine ring and aromatic amino acid residues such as Trp286 and Tyr337 have been identified as significant for binding. mdpi.com These interactions are vital for the stabilization of the ligand-protein complex.
Electrostatic and Dispersion Energy Frameworks
Electrostatic interactions arise from the permanent charge distributions of the interacting molecules, including charge-charge, charge-dipole, and dipole-dipole interactions. Dispersion forces, on the other hand, are attractive forces arising from instantaneous fluctuations in electron density. For molecules with aromatic rings like 8-Amino-2H-benzo[b] researchgate.netmdpi.comthiazin-3(4H)-one, dispersion interactions (a component of van der Waals forces) are particularly important in π-stacking arrangements.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode of a ligand to the active site of a protein.
Prediction of Ligand-Enzyme Binding Modes
Molecular docking studies on derivatives of the 2H-benzo[b] researchgate.netmdpi.comthiazin-3(4H)-one scaffold have been instrumental in understanding their inhibitory mechanisms against various enzymes. For example, in studies targeting acetylcholinesterase (AChE), docking simulations revealed how these compounds orient themselves within the enzyme's active site. mdpi.com
Analysis of Key Residue Interactions at Active Sites
A detailed analysis of the interactions between the ligand and the amino acid residues at the active site is essential for structure-based drug design. For derivatives of 2H-benzo[b] researchgate.netmdpi.comthiazin-3(4H)-one targeting AChE, specific interactions have been identified:
π-π Interactions: The benzothiazine ring has been shown to engage in π-π stacking with the indole (B1671886) ring of Trp286. mdpi.com
Hydrogen Bonding: The carbonyl group of the thiazinone ring can form hydrogen bonds with residues like Ser293. mdpi.com The amino group on the benzothiazine ring also has the potential to act as a hydrogen bond donor.
Aromatic Hydrogen Bonds: Electronegative substituents on the aromatic part of the molecule can establish aromatic hydrogen bonds with residues such as Glu202 and His447. mdpi.com
These interactions collectively determine the binding affinity and inhibitory potency of the compound.
| Interaction Type | Interacting Ligand Moiety | Key Enzyme Residues (AChE example) |
| π-π Stacking | Benzothiazine Ring | Trp286, Tyr337 mdpi.com |
| Hydrogen Bonding | Carbonyl Group, Amino Group | Ser293, Phe295 mdpi.com |
| Aromatic Hydrogen Bonding | Substituted Aromatic Rings | Glu202, His447 mdpi.com |
Molecular Dynamics Simulations for Conformational Sampling and Binding Stability
Molecular dynamics (MD) simulations serve as a powerful computational tool to explore the conformational landscape and binding stability of molecules like 8-Amino-2H-benzo[b] nih.govnih.govthiazin-3(4H)-one. While specific MD studies on this exact molecule are not prevalent in the reviewed literature, the technique has been applied to structurally similar benzothiazine derivatives to understand their dynamic behavior and interactions with biological targets.
For instance, MD simulations have been employed to investigate how novel benzothiazole (B30560) and benzo nih.govnih.govoxazin-3(4H)-one derivatives behave, providing insights into their formation mechanisms nih.gov. In studies focused on drug design, molecular docking, a related technique, has been used to predict the binding modes of 2H-benzo[b] nih.govnih.govthiazin-3(4H)-one derivatives with enzymes like acetylcholinesterase (AChE) mdpi.comnih.gov. These simulations revealed key interactions, such as π–π stacking between the benzothiazine ring and aromatic amino acid residues (e.g., Trp286 and Tyr337), as well as hydrogen bonds involving the carbonyl and amino groups of the thiazine (B8601807) ring mdpi.comnih.gov. Furthermore, MD simulations on a benzenesulfonamide (B165840) inhibitor with an oligoglycine tail bound to human carbonic anhydrase II demonstrated how the flexible tail explores different conformations to optimize hydrophobic interactions within the enzyme's active site harvard.edu. These examples underscore the utility of MD simulations in elucidating the conformational preferences and interaction dynamics that govern the stability of benzothiazine derivatives in complex environments.
Crystallographic Studies
Crystallographic studies provide definitive information about the three-dimensional arrangement of atoms in the solid state, offering a foundational understanding of a molecule's structure and intermolecular interactions.
Single-crystal X-ray diffraction is the premier technique for determining the precise solid-state molecular structure. While the specific crystal structure for 8-Amino-2H-benzo[b] nih.govnih.govthiazin-3(4H)-one is not detailed in the available results, analysis of closely related derivatives like 4-benzyl-2H-benzo[b] nih.govnih.govthiazin-3(4H)-one and its 1,1-dioxide analog provides significant insights.
In the crystal structure of 4-benzyl-2H-benzo[b] nih.govnih.govthiazin-3(4H)-one, the central thiazine ring adopts a twisted boat conformation nih.gov. The planarity of the nitrogen atom environment and the puckering parameters of the heterocyclic ring are key details revealed by these studies nih.govnih.gov. For example, in the 4-benzyl derivative, the puckering parameters were determined as Q = 0.6272 (10) Å, θ = 63.91 (10)°, and φ = 325.56 (11)° nih.gov. The crystal packing is often stabilized by a network of intermolecular interactions, including hydrogen bonds (e.g., N—H⋯O, C—H⋯O) and, in some cases, C—H···π interactions, which link molecules into chains or more complex three-dimensional architectures nih.govnih.gov.
Table 1: Representative Crystallographic Data for a Benzothiazine Derivative (Data for 4-benzyl-2H-benzo[b] nih.govnih.govthiazin-3(4H)-one)
| Parameter | Value | Reference |
| Chemical Formula | C₁₅H₁₃NOS | nih.gov |
| Molecular Weight | 255.32 | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | Not explicitly stated, but common for this system. |
| a (Å) | 10.8711 (7) | nih.gov |
| b (Å) | 5.3815 (3) | nih.gov |
| c (Å) | 21.1997 (13) | nih.gov |
| β (°) | 93.128 (1) | nih.gov |
| Volume (ų) | 1238.39 (13) | nih.gov |
| Z | 4 | nih.gov |
| Key Interactions | C—H⋯O | nih.gov |
This interactive table provides a summary of crystallographic parameters for a related compound, illustrating the type of data obtained from single-crystal X-ray diffraction.
Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, researchers can decompose the crystal packing into a "fingerprint" plot that highlights the contribution of different contact types.
Studies on related benzothiazine and other heterocyclic structures demonstrate the power of this analysis. nih.govnih.gov For a benzothiazine derivative, Hirshfeld analysis was used to investigate the importance of different intermolecular interactions, revealing contributions from H⋯H, O⋯H/H⋯O, N⋯H/H⋯N, C⋯H/H⋯C, and Cl⋯H/H⋯Cl contacts nih.gov. In another analysis of a 1,5-benzodiazepin-2-one (B1260877) derivative, the most significant contributions to crystal packing were found to be from H···H (59.2%), H···O/O···H (23.5%), and H···C/C···H (14.6%) interactions researchgate.net. Red spots on the d_norm mapped surface indicate close contacts, typically hydrogen bonds, which are crucial for the supramolecular assembly nih.govjmaterenvironsci.com. The shape-index plot can also be used to identify π–π stacking interactions, which appear as adjacent red and blue triangles researchgate.net.
Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Related Heterocyclic Compounds
| Interaction Type | Contribution (%) (Compound 1) | Contribution (%) (Compound 2) | Reference |
| H···H | 44.7 | 59.2 | nih.govresearchgate.net |
| O···H/H···O | 21.8 | 23.5 | nih.govresearchgate.net |
| N···H/H···N | 11.9 | - | nih.gov |
| C···H/H···C | 9.5 | 14.6 | nih.govresearchgate.net |
| Cl···H/H···Cl | 7.2 | - | nih.gov |
Crystal void analysis is performed to determine the empty spaces within a crystal lattice. This analysis provides a measure of packing efficiency and can have implications for the material's physical properties, such as stability and density. The analysis involves calculating the volume of voids and the percentage of free space in the unit cell nih.gov.
Polymorphism is the ability of a solid material to exist in more than one crystal structure or form. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including solubility, melting point, and stability. While no specific studies on the polymorphism of 8-Amino-2H-benzo[b] nih.govnih.govthiazin-3(4H)-one were identified in the search, the phenomenon is of critical importance in the study of crystalline solids. The synthesis of benzo-1,4-thiazine derivatives can sometimes yield different products or isomers based on reaction conditions, hinting at a complex structural landscape nih.govresearchgate.net. The potential for different packing arrangements and intermolecular interactions means that controlling crystallization conditions is essential to obtain a desired, stable polymorphic form.
Tautomeric Equilibrium Investigations
Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. For 8-Amino-2H-benzo[b] nih.govnih.govthiazin-3(4H)-one, two primary tautomeric equilibria are possible: the lactam-lactim tautomerism involving the amide group and the amino-imino tautomerism involving the exocyclic amine.
Lactam-Lactim Tautomerism: The existing C=O and N-H bonds of the thiazinone ring can rearrange to a C-OH (enol) and C=N (lactim) form.
Amino-Imino Tautomerism: The exocyclic C-NH₂ group can exist in equilibrium with a C=NH (imino) form, with the proton shifting to a ring nitrogen.
Investigating the relative stability of these tautomers is crucial, as the dominant form determines the molecule's hydrogen bonding patterns and interaction profile. Quantum chemistry methods are the primary tool for studying tautomeric equilibria nih.gov. By calculating the Gibbs free energies of all possible tautomers in both the gas phase and in solution (using solvation models), researchers can predict their relative populations nih.gov. For example, studies on 8-azaguanine (B1665908) showed that specific protonated forms dominate the equilibrium nih.gov. In synthetic studies of benzothiazines, the isolation of a 2H-tautomer instead of an expected 4H-tautomer provides experimental evidence of the thermodynamic preference for one form over another under specific conditions nih.gov. Understanding this equilibrium is fundamental to predicting the structural and reactive properties of 8-Amino-2H-benzo[b] nih.govnih.govthiazin-3(4H)-one.
Advanced Spectroscopic Characterization Techniques in 8 Amino 2h Benzo B 1 2 Thiazin 3 4h One Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used to characterize derivatives of the 2H-benzo[b] rsc.orgnih.govthiazin-3(4H)-one scaffold. nih.govmdpi.com
Proton Nuclear Magnetic Resonance (¹H-NMR)
¹H-NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. In the context of 8-Amino-2H-benzo[b] rsc.orgnih.govthiazin-3(4H)-one and its derivatives, specific proton signals are indicative of the core structure.
For the parent 2H-benzo[b] rsc.orgnih.govthiazin-3(4H)-one structure, characteristic signals include those for the methylene (B1212753) protons of the thiazine (B8601807) ring and the aromatic protons of the benzene (B151609) ring. nih.gov The introduction of an amino group at the C-8 position is expected to influence the chemical shifts of the aromatic protons due to its electron-donating nature.
Research on related benzothiazine derivatives provides a framework for interpreting the ¹H-NMR spectra. For instance, in a study of 2,3-disubstituted 4H-benzo-1,4-thiazines, the aromatic protons typically appear as multiplets in the range of δ 7.0-8.2 ppm. nih.gov The methylene protons in the thiazine ring of 2H-benzo[b] rsc.orgnih.govthiazin-3(4H)-one derivatives are also a key feature. nih.gov
Table 1: Representative ¹H-NMR Spectral Data for Benzothiazine Derivatives
| Compound/Fragment | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| Aniline | NH₂ | 3.54 | s (br) | rsc.org | |
| Aromatic H | 6.59-6.61 | m | rsc.org | ||
| Aromatic H | 6.70-6.74 | m | rsc.org | ||
| Aromatic H | 7.09-7.13 | m | rsc.org | ||
| 3-Phenyl-3,4-dihydro-2H-benzo[e] rsc.orgmdpi.com thiazine | Ar-CH₂-N | 5.00 | s | researchgate.net | |
| O-CH₂-N | 5.71 | s | researchgate.net | ||
| Aromatic H | ~7.0 | m | researchgate.net |
This table presents data from related structures to infer expected spectral characteristics.
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)
¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for a complete carbon framework assignment.
For 8-Amino-2H-benzo[b] rsc.orgnih.govthiazin-3(4H)-one, the ¹³C-NMR spectrum would be expected to show signals for the carbonyl carbon (C=O) of the lactam ring, the methylene carbon of the thiazine ring, and the carbons of the aromatic ring. The chemical shift of the carbonyl carbon is typically found in the downfield region of the spectrum. The positions of the aromatic carbon signals would be influenced by the amino substituent.
Studies on similar benzothiazine and benzoxazine (B1645224) structures have reported characteristic ¹³C-NMR chemical shifts. For example, in derivatives of 2H-benzo[b] rsc.orgnih.govoxazin-3(4H)-one, the carbonyl carbon appears around δ 166.8 ppm. rsc.orgnih.gov
Table 2: Representative ¹³C-NMR Spectral Data for Benzothiazine and Related Structures
| Compound/Fragment | Carbon | Chemical Shift (δ, ppm) | Reference |
| Aniline | Aromatic C | 115.2, 118.6, 129.4, 146.6 | rsc.org |
| 2-Aminobenzoic acid | Aromatic C | 111.9, 116.9, 118.0, 132.9, 135.3, 152.9 | rsc.org |
| Carbonyl C | 171.9 | rsc.org | |
| 2-Aminothiazole | Aromatic C | 108.3, 142.1 | chemicalbook.com |
| C=N | 168.1 | chemicalbook.com |
This table presents data from related structures to infer expected spectral characteristics.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For 8-Amino-2H-benzo[b] rsc.orgnih.govthiazin-3(4H)-one, the IR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups.
The most prominent peaks would include:
N-H stretching vibrations from the primary amino group (NH₂) and the secondary amide (N-H) in the lactam ring. These typically appear in the region of 3500-3200 cm⁻¹.
C=O stretching vibration of the amide carbonyl group, which is expected to be a strong band around 1700-1650 cm⁻¹.
C-N stretching vibrations from the aromatic amine and the amide.
C-S stretching vibrations of the thiazine ring.
Aromatic C=C and C-H stretching and bending vibrations .
In a study of 6-(2-((5-((4-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)sulfanyl)acetyl)-2H-benzo[b] rsc.orgnih.govthiazin-3(4H)-one, characteristic IR bands were observed at 3234 cm⁻¹ (N-H), 3197 cm⁻¹ (C-H), and 1681 cm⁻¹ (C=O). mdpi.com
Table 3: Expected Infrared Absorption Bands for 8-Amino-2H-benzo[b] rsc.orgnih.govthiazin-3(4H)-one
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference |
| Amine (N-H) | Stretch | 3500-3300 | researchgate.net |
| Amide (N-H) | Stretch | 3350-3250 | mdpi.com |
| Carbonyl (C=O) | Stretch | 1700-1650 | mdpi.com |
| Aromatic C=C | Stretch | 1600-1450 | researchgate.net |
| C-N | Stretch | 1350-1250 | researchgate.net |
| C-S | Stretch | 800-600 | nist.gov |
This table presents generally accepted ranges for the indicated functional groups and data from related structures.
Mass Spectrometry (MS and High-Resolution Mass Spectrometry (HRMS))
Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular weight, which can be used to determine the elemental composition of a molecule.
For 8-Amino-2H-benzo[b] rsc.orgnih.govthiazin-3(4H)-one, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum can reveal the step-by-step breakdown of the molecule, offering clues to its structure. Common fragmentation pathways for related heterocyclic systems often involve the cleavage of bonds within the heterocyclic ring. sapub.orgresearchgate.net The loss of small, stable molecules like CO is a common fragmentation pattern for carbonyl-containing compounds. miamioh.edu
HRMS analysis of derivatives of 2H-benzo[b] rsc.orgnih.govthiazin-3(4H)-one has been used to confirm their elemental composition, providing definitive structural evidence. nih.govmdpi.com
Table 4: Predicted Mass Spectrometry Data for 8-Amino-2H-benzo[b] rsc.orgnih.govthiazin-3(4H)-one
| Ion | Description | Predicted m/z |
| [M]⁺ | Molecular Ion | 194.04 |
| [M-CO]⁺ | Loss of Carbon Monoxide | 166.04 |
| [M-H₂S]⁺ | Loss of Hydrogen Sulfide (B99878) | 160.05 |
Predicted m/z values are based on the theoretical fragmentation of the target compound.
Q & A
Q. What are the optimal synthetic routes for preparing 8-Amino-2H-benzo[b][1,4]thiazin-3(4H)-one, and how can reaction conditions be optimized?
The synthesis typically involves functionalizing the benzothiazine core via nucleophilic substitution or oxidation reactions. For example, parallel solution-phase synthesis using 1,5-difluoro-2,4-dinitrobenzene as a scaffold precursor can introduce diversity points. Urea-hydrogen peroxide (UHP) is a cost-effective oxidant for introducing ketone groups at position 3 . Key optimization parameters include:
- Temperature control (e.g., 60–80°C for UHP-mediated oxidation).
- Solvent selection (polar aprotic solvents like DMF enhance reactivity).
- Stoichiometric ratios (1:1.2 molar ratio of precursor to oxidant minimizes side products).
Q. How can spectroscopic techniques (NMR, IR, UV-Vis) be systematically applied to characterize this compound and its derivatives?
- ¹H-NMR : Identify aromatic protons (δ 7.1–7.5 ppm for H-5, H-7, and H-8 in nitro derivatives) and NH₂ groups (δ ~8.2 ppm, broad singlet) .
- ¹³C-NMR : Carbonyl (C-3) appears at δ ~154 ppm, while aromatic carbons range from δ 110–150 ppm .
- IR : Stretching vibrations for C=O (~1700 cm⁻¹) and NH₂ (~3190 cm⁻¹) confirm functional groups .
- UV-Vis : λmax at ~220 nm (π→π* transitions in the benzothiazine ring) .
Q. What purification methods are most effective for isolating this compound derivatives?
- Column chromatography with silica gel and toluene-ethyl acetate (8:2) eluent resolves nitro- and amino-substituted derivatives (Rf = 0.66–0.68) .
- Recrystallization in ethanol or cyclohexane removes impurities, yielding >95% purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data for structurally similar derivatives?
Discrepancies in chemical shifts (e.g., NH₂ signals varying by 0.5 ppm) may arise from solvent effects (DMSO-d6 vs. CDCl₃) or tautomerism. Strategies include:
- Variable-temperature NMR to identify dynamic equilibria (e.g., keto-enol tautomerism).
- 2D NMR (COSY, HSQC) to assign overlapping signals in complex mixtures .
- Cross-referencing with X-ray crystallography data (e.g., bond lengths in the crystal structure of 4-benzyl derivatives confirm substituent positioning) .
Q. What methodologies are employed to design bioactive derivatives targeting antimicrobial or antitumor activity?
- Hydrazine derivatives : React 6-nitro-2H-benzo[b][1,4]thiazin-3(4H)-one with hydrazine hydrate or arylhydrazines to form Schiff bases. Derivatives with electron-withdrawing groups (e.g., nitro) show enhanced antimicrobial activity .
- Structure-activity relationship (SAR) : Introduce substituents at positions 6 and 8 to modulate lipophilicity and hydrogen-bonding capacity. For example, 8-chloro derivatives exhibit improved membrane penetration .
Q. How can computational chemistry aid in predicting the reactivity and stability of novel derivatives?
- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps for redox activity).
- Molecular docking : Screen derivatives against bacterial enzyme targets (e.g., dihydrofolate reductase) to prioritize synthesis .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining yield and purity?
- Flow chemistry : Continuous synthesis reduces side reactions in nitro-group reductions.
- Catalytic systems : Tetra-n-butylammonium bromide (TBAB) enhances alkylation efficiency (e.g., benzylation at position 4 with 85% yield) .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across similar derivatives?
- Meta-analysis : Compare MIC values against S. aureus for nitro vs. amino derivatives. Nitro-substituted compounds (MIC = 12.5 µg/mL) often outperform amino analogs (MIC > 50 µg/mL) due to enhanced electrophilicity .
- Solubility corrections : Normalize activity data to account for DMSO solubility limits (e.g., <1% v/v to avoid cytotoxicity artifacts).
Tables
Table 1. Key spectroscopic data for this compound derivatives :
| Derivative | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|---|
| 6-Nitro hydrazine | 7.19 (d, H-5), 8.23 (NH₂) | 154.7 (C=O), 149.6 (C-NO₂) | 1701 (C=O), 1362 (NO₂) |
| 8-Chloro analog | 7.45 (dd, H-7), 10.77 (NH) | 128.6 (C-Cl), 145.7 (C-S) | 1575 (C=N), 644 (C-S) |
Table 2. Reaction yields under varying conditions :
| Oxidant | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|
| UHP | 70 | DMF | 78 |
| TBAB/K₂CO₃ | RT | Acetone | 85 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
